

In-Depth Technical Guide: Dmt-2'-f-dc(ac) amidite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dmt-2'-f-dc(ac) amidite

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This guide provides comprehensive technical information on N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as **Dmt-2'-f-dc(ac) amidite**. This molecule is a crucial building block in the synthesis of modified oligonucleotides, particularly those utilized in antisense therapy, siRNA, and aptamer development. The incorporation of a 2'-fluoro modification enhances the nuclease resistance and binding affinity of the resulting oligonucleotide.

Core Data Presentation

The key quantitative data for **Dmt-2'-f-dc(ac) amidite** are summarized in the table below for easy reference.

Property	Value
Molecular Weight	789.83 g/mol [1] [2] [3] [4] [5] [6]
Chemical Formula	C ₄₁ H ₄₉ FN ₅ O ₈ P [1] [2] [3] [4] [5] [6]
CAS Number	159414-99-0 [1] [2] [4] [5] [6]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The following is a detailed methodology for the solid-phase synthesis of oligonucleotides using **Dmt-2'-f-dc(ac) amidite** and other phosphoramidites. This process is typically automated on a DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.[5]

1. Immobilization of the First Nucleoside: The synthesis begins with the first nucleoside attached to a solid support, commonly controlled pore glass (CPG) beads, through a cleavable linker.[3] The 5'-hydroxyl group of this initial nucleoside is protected by a dimethoxytrityl (DMT) group.[5]

2. Synthesis Cycle (Repeated for each nucleotide addition):

- Step 1: Detritylation (Deblocking)
 - The DMT protecting group on the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane.[3][5]
 - This exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite.[3]
 - The orange-colored DMT cation released can be measured spectrophotometrically to monitor the efficiency of each coupling step.[5]
- Step 2: Coupling
 - The **Dmt-2'-f-dc(ac) amidite** (or another desired phosphoramidite) is activated by an activating agent, such as 5-(ethylthio)-1H-tetrazole (ETT) or tetrazole.
 - The activated phosphoramidite is then delivered to the synthesis column, where its 3'-phosphorus atom couples with the free 5'-hydroxyl group of the support-bound nucleoside chain.[1] This reaction forms an unstable phosphite triester linkage.[3]
- Step 3: Capping

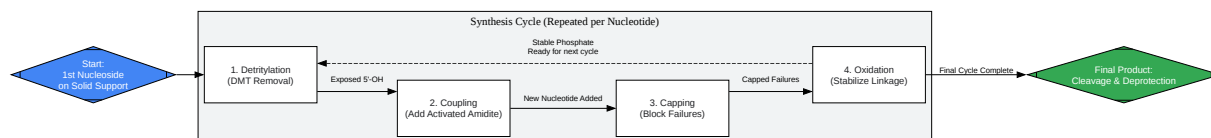
- To prevent the elongation of unreacted (failed) sequences in subsequent cycles, a capping step is performed.[\[5\]](#)
- Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole.[\[5\]](#) This renders them inert to further coupling reactions.[\[5\]](#)
- Step 4: Oxidation
 - The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate triester by oxidation.[\[2\]](#)
 - This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[\[1\]](#)

3. Final Cleavage and Deprotection:

- Once the desired oligonucleotide sequence has been assembled, the oligonucleotide is cleaved from the solid support using a reagent such as concentrated ammonium hydroxide.[\[1\]](#)[\[5\]](#)
- This treatment also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases (e.g., acetyl group on cytosine).[\[5\]](#) The oligonucleotide is then purified, typically by HPLC.

Visualization of Experimental Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis.



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Caption: Workflow of the four-step solid-phase oligonucleotide synthesis cycle.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Dmt-2'-f-dc(ac) amidite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b598442#dmt-2-f-dc-ac-amidite-molecular-weight]

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